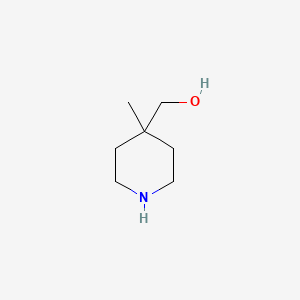

(4-Methylpiperidin-4-yl)methanol

描述

Structure

3D Structure

属性

IUPAC Name |

(4-methylpiperidin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-7(6-9)2-4-8-5-3-7/h8-9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZYORTYWJFJBDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNCC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20626367 | |

| Record name | (4-Methylpiperidin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

297172-16-8 | |

| Record name | (4-Methylpiperidin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-methylpiperidin-4-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Transformations and Derivatization of 4 Methylpiperidin 4 Yl Methanol

Reactions at the Hydroxyl Group

The primary hydroxyl group of (4-Methylpiperidin-4-yl)methanol is a versatile handle for various chemical modifications, including esterification, etherification, oxidation, and halogenation.

Esterification and Etherification

Esterification of this compound can be achieved through reaction with carboxylic acids or their derivatives. For instance, the reaction of carboxylic acids with reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM) in the presence of an alcohol such as methanol (B129727) or ethanol (B145695) can yield the corresponding esters. researchgate.net This method provides a route to synthesize various ester derivatives of this compound.

Etherification reactions introduce an ether linkage at the hydroxymethyl position. While specific examples for this compound are not extensively detailed in the provided search results, general methods for ether synthesis, such as the Williamson ether synthesis, could be applicable. This would involve deprotonation of the hydroxyl group with a strong base to form an alkoxide, followed by reaction with an alkyl halide.

Oxidation Reactions

The primary alcohol of this compound can be oxidized to the corresponding aldehyde or carboxylic acid. The choice of oxidizing agent and reaction conditions determines the extent of oxidation. Milder oxidizing agents would yield the aldehyde, while stronger oxidizing agents would lead to the formation of the carboxylic acid.

Halogenation of the Hydroxymethyl Group

The hydroxyl group can be substituted with a halogen atom (e.g., chlorine, bromine) to form a halomethyl derivative. This transformation is typically achieved using standard halogenating agents such as thionyl chloride (SOCl₂) for chlorination or phosphorus tribromide (PBr₃) for bromination. These halogenated derivatives serve as valuable intermediates for further nucleophilic substitution reactions.

Reactions at the Piperidine (B6355638) Nitrogen

The secondary amine of the piperidine ring is a nucleophilic center that readily participates in various reactions, including N-alkylation, N-acylation, and the formation of amides and carbamates.

N-Alkylation and N-Acylation Reactions

N-Alkylation introduces an alkyl group onto the piperidine nitrogen. This can be accomplished by reacting this compound with an alkyl halide. For example, the reaction with methyl iodide would yield 1,4-dimethyl-4-(hydroxymethyl)piperidine. Such reactions can significantly alter the steric and electronic properties of the molecule. researchgate.net

N-Acylation involves the introduction of an acyl group to the piperidine nitrogen. This is a common transformation in peptide synthesis and can be achieved using various acylating agents. researchgate.net For example, reaction with an acid chloride or an acid anhydride (B1165640) in the presence of a base will form the corresponding N-acyl derivative. The use of coupling reagents like 1-hydroxybenzotriazole (B26582) (HOBt) can facilitate this reaction, particularly in solid-phase synthesis. researchgate.net

Formation of Amides and Carbamates

Amide formation at the piperidine nitrogen can be achieved through coupling reactions with carboxylic acids. Catalytic systems, such as those involving ruthenium complexes, have been reported for the tandem transformation of aldoximes to N-methylated amides using methanol as the alkylating agent. researchgate.net

Carbamates can be synthesized from the piperidine nitrogen through several methodologies. nih.gov One approach involves the reaction with a chloroformate, such as methyl chloroformate, in the presence of a base. researchgate.net Another method utilizes the reaction of amines with carbon dioxide and an alkyl halide. nih.gov The formation of carbamates is a significant transformation in drug design and medicinal chemistry. nih.gov For instance, an efficient route for the synthesis of methyl piperidine-4-yl-carbamate has been developed, which could be adapted for this compound. asianpubs.org

Modifications of the Piperidine Ring System of this compound

The piperidine ring of this compound is a versatile scaffold that can be subjected to various chemical transformations to modify its structure. These modifications include altering the ring size through expansion or contraction and introducing additional substituents at various positions on the ring. Such derivatizations are crucial in medicinal chemistry for exploring new chemical space and optimizing the pharmacological properties of piperidine-based compounds.

Ring Expansion and Contraction Reactions

Ring expansion and contraction reactions offer pathways to novel heterocyclic systems starting from the readily available piperidine core of this compound. These transformations typically involve the generation of a reactive intermediate that facilitates the rearrangement of the cyclic framework.

Ring Expansion:

A notable method for the one-carbon ring expansion of cyclic ketones is the Tiffeneau-Demjanov rearrangement . researchgate.netwikipedia.org This reaction sequence involves the conversion of a 1-aminomethyl-cycloalkanol to a larger ring ketone upon treatment with nitrous acid. For this compound, this would first require the conversion of the primary alcohol to a primary amine. A plausible synthetic route is outlined below:

Oxidation: The hydroxyl group of N-protected this compound can be oxidized to the corresponding aldehyde.

Amination: The aldehyde can then be converted to an oxime, followed by reduction to the primary amine, yielding N-protected-4-aminomethyl-4-methylpiperidin-4-ol.

Rearrangement: Treatment of the resulting amino alcohol with nitrous acid (generated in situ from sodium nitrite (B80452) and an acid) would lead to the diazotization of the primary amine. The subsequent loss of nitrogen gas generates a carbocation, which triggers a 1,2-alkyl shift, resulting in the expansion of the piperidine ring to an azepane derivative.

A general representation of the Tiffeneau-Demjanov ring expansion is shown in Table 1. While specific examples starting from this compound are not extensively documented in publicly available literature, the general applicability of this reaction to cyclic amino alcohols is well-established. researchgate.netwikipedia.org

Table 1: Plausible Tiffeneau-Demjanov Ring Expansion of a this compound Derivative

| Step | Reactant | Reagents and Conditions | Product |

| 1 | N-Boc-(4-methylpiperidin-4-yl)methanol | PCC, CH₂Cl₂ | N-Boc-4-formyl-4-methylpiperidine |

| 2 | N-Boc-4-formyl-4-methylpiperidine | 1. NH₂OH·HCl, Pyridine2. H₂, Pd/C | N-Boc-4-aminomethyl-4-methylpiperidin-4-ol |

| 3 | N-Boc-4-aminomethyl-4-methylpiperidin-4-ol | NaNO₂, HCl, H₂O, 0 °C | N-Boc-5-methylazepan-4-one |

Note: This table represents a plausible reaction sequence based on established chemical principles. Specific yields and reaction conditions would require experimental optimization.

Ring Contraction:

Photochemical methods have emerged as powerful tools for skeletal rearrangements. A visible-light-mediated ring contraction of α-acylated saturated heterocycles has been reported, which could be applicable to derivatives of this compound. This Norrish Type II-like reaction proceeds via a 1,5-hydrogen atom transfer, leading to the formation of a five-membered ring.

To apply this to this compound, the piperidine nitrogen would first need to be acylated with a suitable photoreactive group. The general mechanism involves the photo-excited ketone abstracting a hydrogen atom from the γ-position on the piperidine ring, leading to a biradical intermediate that subsequently cyclizes and fragments to yield the contracted pyrrolidine (B122466) product.

Introduction of Additional Substituents

The introduction of additional substituents onto the piperidine ring of this compound can significantly alter its physicochemical and biological properties. This can be achieved through various synthetic strategies, including the formation of spirocyclic systems and the direct functionalization of the piperidine ring's C-H bonds.

Spiro-Piperidine Derivatives:

The synthesis of spiro-piperidines, where the C4 position of the piperidine is part of another ring system, is a common strategy in drug discovery to introduce conformational rigidity and explore three-dimensional chemical space. whiterose.ac.uk Starting from a derivative of this compound, such as N-protected 4-methyl-4-oxopiperidine (obtainable via oxidation), various spirocyclic systems can be constructed.

One approach involves the condensation of the 4-oxopiperidine derivative with a suitable binucleophile. For example, reaction with a substituted o-aminophenol can lead to the formation of spiro[piperidine-4,2'-quinoline] derivatives.

A practical synthesis of (4-(spiro[chromane-2,4'-piperidin]-6-yl)phenyl)methanol has been established, showcasing the construction of a spiro-chromane system onto a piperidine ring. clockss.org Although the starting material is not this compound itself, the principles can be adapted. A key step involves the reaction of a protected 4-oxopiperidine with a suitable phenol (B47542) derivative to construct the spirocyclic core. clockss.org

Table 2: Representative Synthesis of a Spiro-Piperidine Derivative

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| tert-butyl 4-oxopiperidine-1-carboxylate and 2-(4-hydroxyphenyl)acetonitrile | Pyrrolidine, Methanol, Reflux | tert-butyl 4-(cyanomethylene)piperidine-1-carboxylate | - | clockss.org |

| 1-acetyl-1'-benzyl-4-methyl-3,4-dihydrospiro[(1H)quinoline-2,4'-piperidine] | HCOONH₄, Pd/C, Methanol, Reflux | 1'-acetyl-4-methyl-3,4-dihydrospiro[(1H)quinoline-2,4'-piperidine] | - | researchgate.net |

Note: The yields for the first entry were not specified in the provided reference.

Functionalization of the Piperidine Ring:

Direct C-H functionalization of the piperidine ring offers an efficient way to introduce substituents. While the C4 position is already quaternary in this compound, other positions (C2, C3, and C5) are potential sites for modification.

Diastereoselective synthesis of 2,4-disubstituted piperidines can be achieved through radical cyclization reactions. nih.gov For instance, the cyclization of 7-substituted-6-aza-8-bromooct-2-enoates using tris(trimethylsilyl)silane (B43935) can afford trans-piperidines with high diastereoselectivity. nih.gov While this is a de novo synthesis of the piperidine ring, the principles of controlling stereochemistry in substituted piperidines are relevant.

Furthermore, methods for the diastereoselective synthesis of 2,4-disubstituted piperidines have been developed that allow for the control of reaction selectivity by altering the sequence of reactions, providing scaffolds for drug discovery with multiple points for diversification. researchgate.net

Advanced Spectroscopic and Computational Characterization of 4 Methylpiperidin 4 Yl Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of (4-Methylpiperidin-4-yl)methanol, providing insights into the connectivity and chemical environment of each atom.

¹H NMR Analysis (Chemical Shifts, Coupling Constants)

Proton NMR (¹H NMR) spectra of this compound and its derivatives reveal characteristic signals corresponding to the different proton environments within the molecule. While specific chemical shifts can vary slightly depending on the solvent and any substituents, typical ranges can be predicted. For the parent compound, the methyl protons (CH₃) are expected to appear as a singlet. The methylene (B1212753) protons of the piperidine (B6355638) ring (CH₂) will present as multiplets due to complex spin-spin coupling. The protons of the hydroxymethyl group (CH₂OH) will also show distinct signals, with the hydroxyl proton (-OH) often appearing as a broad singlet, the position of which is sensitive to concentration and temperature.

In N-substituted derivatives, such as (1-methylpiperidin-4-yl)methanol, the N-methyl group introduces a new singlet in the ¹H NMR spectrum. For instance, in a study of N-methylated norbelladine (B1215549) derivatives, the N-methyl protons appeared as a singlet. mdpi.com The chemical shifts of the piperidine ring protons will also be affected by the nature of the N-substituent.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| CH₃ | ~0.9-1.2 | s |

| Piperidine CH₂ (axial & equatorial) | ~1.3-1.8, ~2.5-3.0 | m |

| CH₂OH | ~3.3-3.6 | d |

| NH | Variable | br s |

| OH | Variable | br s |

s = singlet, d = doublet, m = multiplet, br s = broad singlet

¹³C NMR Analysis (Chemical Shifts, Multiplicities)

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The spectrum of this compound will show distinct signals for the methyl carbon, the quaternary carbon at position 4, the methylene carbons of the piperidine ring, and the hydroxymethyl carbon.

For example, in related piperidine derivatives, the carbon signals of the piperidine ring typically appear in the range of 20-60 ppm. rsc.org The chemical shift of the hydroxymethyl carbon is expected around 60-70 ppm. The presence of a substituent on the nitrogen atom, as in (1-methylpiperidin-4-yl)methanol, will influence the chemical shifts of the adjacent ring carbons.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| CH₃ | ~20-25 |

| C4 (quaternary) | ~30-35 |

| Piperidine C2, C6 | ~45-50 |

| Piperidine C3, C5 | ~25-30 |

| CH₂OH | ~65-70 |

2D NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are invaluable for unambiguously assigning the ¹H and ¹³C NMR signals and establishing the connectivity of the molecule.

COSY (Correlation Spectroscopy): A COSY spectrum of this compound would show correlations between protons that are coupled to each other. This would be particularly useful in tracing the spin systems within the piperidine ring and confirming the coupling between the hydroxymethyl protons and the adjacent ring proton.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. This allows for the direct assignment of the carbon signals based on the previously assigned proton signals.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

For this compound, the IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. The N-H stretching vibration of the secondary amine in the piperidine ring would appear in a similar region, typically around 3300-3500 cm⁻¹. C-H stretching vibrations of the methyl and methylene groups would be observed in the 2850-3000 cm⁻¹ range. The C-O stretching vibration would give rise to an absorption in the 1000-1200 cm⁻¹ region. rdd.edu.iq

Raman spectroscopy provides complementary information. While the O-H stretch is often weak in Raman spectra, the C-H and C-C stretching vibrations of the piperidine ring and methyl group would be clearly visible. researchgate.net For instance, the Raman spectra of methanol (B129727) and ethanol (B145695) show characteristic peaks for C-H and O-H stretching. researchgate.netresearchgate.net

Table 3: Characteristic IR and Raman Bands for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|---|

| O-H | Stretching | 3200-3600 (broad) | Weak |

| N-H | Stretching | 3300-3500 | Moderate |

| C-H (sp³) | Stretching | 2850-3000 | Strong |

| C-O | Stretching | 1000-1200 | Moderate |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The molecular weight of this compound is 129.20 g/mol . nih.gov

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 129. A prominent fragment would likely result from the loss of a hydroxymethyl radical (•CH₂OH), leading to a peak at m/z 98. Another characteristic fragmentation pathway for piperidine derivatives is the alpha-cleavage adjacent to the nitrogen atom. miamioh.edu For this compound, this could lead to the formation of various charged fragments.

High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, which allows for the unambiguous determination of the elemental composition. miamioh.edu Predicted collision cross section (CCS) values can also be calculated for different adducts of the molecule, which can aid in its identification. uni.lu

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline compounds, revealing the precise three-dimensional arrangement of atoms in the solid state. While a crystal structure for this compound itself was not found in the search results, studies on derivatives provide valuable insights into the expected conformation.

For example, the crystal structure of (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone shows that the methylpiperidine ring adopts a stable chair conformation. nih.govresearchgate.net It is highly probable that the piperidine ring in this compound also exists in a chair conformation in the solid state, as this minimizes steric strain. The orientation of the methyl and hydroxymethyl groups at the C4 position would be determined by the packing forces within the crystal lattice. In the case of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, the piperidine ring is also in a chair conformation. researchgate.net X-ray crystallography would also reveal details about intermolecular interactions, such as hydrogen bonding involving the hydroxyl and amine groups, which dictate the crystal packing. nih.gov

Crystal System and Space Group Analysis

The precise three-dimensional arrangement of atoms and molecules in a solid-state material is defined by its crystal system and space group, which are determined through single-crystal X-ray diffraction. For this compound, specific crystallographic data has not been reported in the surveyed literature. However, analysis of related piperidine structures provides valuable insight into its likely crystallographic features.

For instance, a study of 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one, which also contains a substituted piperidine core, revealed that it crystallizes in the orthorhombic system with the space group Pna21 nih.gov. Another dithiocarbamate (B8719985) derivative incorporating a 4-methylpiperidine (B120128) moiety was found to have a triclinic crystal system and a P-1 space group researchgate.net. These examples show that substituted piperidines can adopt various packing arrangements. It is anticipated that this compound would crystallize in a common system like monoclinic or orthorhombic, with the specific space group being dictated by the intermolecular interactions, particularly hydrogen bonding involving the hydroxyl group and the ring nitrogen.

Bond Lengths, Bond Angles, and Torsional Angles

The molecular geometry of this compound is characterized by its bond lengths, bond angles, and torsional angles. While experimental values from X-ray diffraction are unavailable for the parent compound, these parameters can be reliably predicted using computational chemistry methods such as Density Functional Theory (DFT). These calculations provide the optimized geometric parameters corresponding to the molecule's lowest energy state scielo.org.mxresearchgate.net. The table below presents a selection of these calculated parameters, which define the molecule's structure.

Table 1: Theoretically Predicted Geometric Parameters for this compound

| Parameter Type | Atoms Involved | Predicted Value |

| Bond Length | C4–C(methyl) | ~1.54 Å |

| C4–C(methanol) | ~1.54 Å | |

| C(ring)–N(ring) (avg.) | ~1.47 Å | |

| C(ring)–C(ring) (avg.) | ~1.53 Å | |

| C(methanol)–O | ~1.43 Å | |

| O–H | ~0.96 Å | |

| Bond Angle | C(methyl)–C4–C(methanol) | ~109.5° |

| C(ring)–N–C(ring) | ~112° | |

| C(ring)–C4–C(ring) | ~108° | |

| Torsional Angle | C2–C3–C4–C5 | Varies with conformation |

Note: These values are derived from computational models and are representative. Actual experimental values may vary.

Conformational Analysis of the Piperidine Ring

The six-membered piperidine ring is not planar and, to minimize angular and torsional strain, it adopts a non-planar conformation. Overwhelmingly, the most stable conformation is the "chair" form nih.govnih.govacs.org. In this compound, the central piperidine ring is expected to exist in a stable chair conformation nih.gov.

In this 4,4-disubstituted piperidine, the presence of both a methyl and a hydroxymethyl group at the C4 position is a key structural feature. Unlike monosubstituted piperidines, there is no chair-to-chair conformational flipping that would interchange axial and equatorial substituents at this position. The relative orientation of the two C4 substituents is fixed. The chair conformation of the piperidine ring itself, however, is maintained as the lowest energy form. Studies on other 4-substituted piperidines confirm that their conformational energies are very similar to those of equivalently substituted cyclohexanes, reinforcing the stability of the chair form nih.gov.

Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and properties of molecules researchgate.net. Methods like B3LYP are frequently used to predict a wide range of molecular properties, including optimized geometries, vibrational frequencies, and electronic parameters, with a high degree of accuracy nih.govrsc.orgresearchgate.net.

Geometry Optimization and Molecular Conformations

A primary application of DFT is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule rsc.orgnih.gov. For this compound, this calculation would start with an approximate structure and iteratively adjust the atomic coordinates to locate the minimum on the potential energy surface scielo.org.mx.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO relates to the molecule's capacity to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability aimspress.comnih.gov. A large energy gap generally corresponds to high stability and low chemical reactivity nih.gov.

DFT calculations can map the distribution and energy levels of these orbitals. For this compound, the HOMO is expected to be localized primarily on the nitrogen atom due to its electron lone pair. The LUMO would likely be distributed across the σ-antibonding orbitals of the molecular framework. This analysis helps identify the sites most susceptible to electrophilic and nucleophilic attack.

Table 2: Representative Frontier Molecular Orbital Energies from DFT Calculations

| Molecular Orbital | Energy (eV) |

| HOMO | ~ -6.0 to -7.5 eV |

| LUMO | ~ 1.5 to 2.5 eV |

| HOMO-LUMO Gap | ~ 7.5 to 10.0 eV |

Note: The specific energy values are highly dependent on the chosen DFT functional and basis set. The values presented are representative for a molecule of this type in the gas phase. nih.govnih.govaimspress.com

Vibrational Frequency Calculations

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, serves as a powerful tool for elucidating the molecular structure of this compound. canterbury.ac.nz Computational methods, particularly Density Functional Theory (DFT), are instrumental in assigning the complex vibrational modes of this molecule. researchgate.netscirp.org

By employing DFT calculations, typically with a basis set like 6-311++G(d,p), the harmonic vibrational frequencies of this compound can be predicted. researchgate.net These theoretical calculations provide a detailed understanding of the various stretching, bending, and torsional vibrations within the molecule. For instance, the characteristic O-H stretching vibration of the methanol group, which is sensitive to hydrogen bonding, can be accurately modeled. rsc.org Similarly, the C-H stretching and bending modes of the piperidine ring and methyl group can be assigned. scirp.org

A comparison of the computed vibrational spectra with experimental Fourier Transform Infrared (FTIR) and FT-Raman spectra allows for a comprehensive assignment of the observed spectral bands. researchgate.netscirp.org The agreement between the calculated and experimental frequencies validates the accuracy of the computational model and provides a reliable basis for interpreting the spectroscopic data. mdpi.com For example, in a study on 4-methoxy-4-methyl-2-pentanone, a related compound, DFT calculations were used to analyze the vibrational spectra and assign the fundamental modes. researchgate.net

The following table provides a representative, though not exhaustive, list of calculated vibrational frequencies for key functional groups that would be expected in this compound, based on typical ranges observed for similar molecules.

Table 1: Representative Calculated Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Calculated Frequency Range (cm⁻¹) |

| O-H (Methanol) | Stretching | 3600 - 3200 |

| N-H (Piperidine) | Stretching | 3500 - 3300 |

| C-H (Aliphatic) | Stretching | 3000 - 2850 |

| C-N (Piperidine) | Stretching | 1250 - 1020 |

| C-O (Methanol) | Stretching | 1260 - 1000 |

| O-H (Methanol) | Bending | 1440 - 1395 |

| N-H (Piperidine) | Bending | 1650 - 1580 |

| C-H (Aliphatic) | Bending | 1470 - 1370 |

Note: These are generalized frequency ranges and the precise values for this compound would require specific DFT calculations.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a powerful computational microscope to investigate the dynamic behavior of this compound and its derivatives at an atomic level. mdpi.com These simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into conformational changes, intermolecular interactions, and solvent effects over time. mdpi.comnih.gov

For this compound, MD simulations can be employed to explore its conformational landscape. The piperidine ring can adopt various chair and boat conformations, and the orientation of the hydroxymethyl and methyl groups can also vary. MD simulations can reveal the relative stabilities of these different conformers and the energy barriers between them. mdpi.com This information is crucial for understanding how the molecule's shape influences its physical and chemical properties.

Furthermore, MD simulations are invaluable for studying the interactions of this compound with its environment, such as in a solvent or interacting with a biological target. For instance, simulations can model the hydrogen bonding patterns between the hydroxyl and amine groups of the molecule and surrounding water molecules. lsu.edu This provides a detailed picture of solvation and its impact on the molecule's structure and dynamics. researchgate.net When studying derivatives of this compound, MD simulations can elucidate how different substituents affect the molecule's flexibility and interaction patterns. nih.gov

The following table outlines key parameters and potential insights that can be obtained from MD simulations of this compound.

Table 2: Application of Molecular Dynamics Simulations to this compound

| Simulation Aspect | Key Parameters Investigated | Potential Insights Gained |

| Conformational Analysis | Dihedral angles of the piperidine ring, orientation of substituents | Identification of stable conformers, conformational transition pathways, and energy landscapes. mdpi.com |

| Solvation Studies | Radial distribution functions, hydrogen bond analysis | Understanding of solute-solvent interactions, hydration shell structure, and the influence of solvent on molecular conformation. lsu.edu |

| Interaction with Biomolecules | Binding free energy calculations, protein-ligand contact analysis | Prediction of binding modes to target proteins, identification of key interacting residues, and estimation of binding affinity. nih.gov |

| Derivative Analysis | Comparison of trajectories for different derivatives | Elucidation of the impact of substituents on molecular flexibility, interaction profiles, and overall dynamic behavior. |

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jetir.orgjetir.org For derivatives of this compound, QSAR studies can be instrumental in predicting their therapeutic potential and guiding the design of new, more potent analogs. mdpi.com

The core principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. nih.gov The process involves several key steps:

Data Set Preparation: A series of this compound derivatives with known biological activities (e.g., inhibitory concentrations against a specific enzyme) is compiled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, such as electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP). nih.gov

Model Development: Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, are used to build a mathematical model that correlates the calculated descriptors with the observed biological activity. jetir.orgnih.gov

Model Validation: The predictive power of the QSAR model is rigorously assessed using various validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation with a separate test set of compounds. nih.gov

For piperidine derivatives, QSAR models have been successfully developed to predict various biological activities. jetir.orgmdpi.com These models can identify the key structural features that are either beneficial or detrimental to the desired activity. For instance, a QSAR study might reveal that increasing the hydrophobicity of a particular substituent on the piperidine ring enhances activity, while the presence of a bulky group at another position is unfavorable. This information provides valuable guidance for medicinal chemists in the rational design and optimization of lead compounds. researchgate.net

The following table illustrates the typical components of a QSAR study for this compound derivatives.

Table 3: Components of a QSAR Study for this compound Derivatives

| QSAR Component | Description | Examples of Descriptors/Methods |

| Biological Activity | The measured biological response of the compounds. | IC₅₀, EC₅₀, Ki |

| Molecular Descriptors | Numerical representations of the chemical and physical properties of the molecules. | Topological: Wiener index, Balaban indexElectronic: HOMO/LUMO energies, Mulliken chargesSteric: Molar refractivity, van der Waals volume |

| Statistical Methods | Algorithms used to create the correlation model. | Multiple Linear Regression (MLR), Partial Least Squares (PLS), Artificial Neural Networks (ANN). nih.gov |

| Validation Techniques | Methods to assess the robustness and predictive ability of the model. | Leave-one-out (LOO) cross-validation, r², q², external test set prediction. nih.gov |

Applications of 4 Methylpiperidin 4 Yl Methanol in Organic Synthesis and Medicinal Chemistry Research

(4-Methylpiperidin-4-yl)methanol as a Versatile Building Block

The utility of this compound in synthetic chemistry stems from its bifunctional nature. The piperidine (B6355638) nitrogen can be engaged in various reactions, such as N-alkylation or N-arylation, while the primary hydroxyl group offers a handle for esterification, etherification, or oxidation to introduce further diversity. This dual reactivity allows for the controlled, stepwise construction of complex molecular architectures.

In the Synthesis of Complex Natural Products

The piperidine ring is a core structural motif in a vast array of naturally occurring alkaloids, many of which exhibit significant biological activity. While this compound represents a synthetically tractable building block that could conceivably be incorporated into the synthesis of natural product analogues, a review of available literature does not currently highlight specific examples of its use in the total synthesis of complex natural products. However, the general strategy of using functionalized piperidines is a cornerstone of natural product synthesis, suggesting the potential for future applications. The modular nature of synthetic approaches often allows for the incorporation of building blocks like this compound to create novel, "natural product-like" libraries for biological screening. nii.ac.jp

As a Precursor for Pharmaceutical Intermediates

The role of this compound and its close analogues as precursors to key pharmaceutical intermediates is well-established. Nitrogen-containing heterocyclic compounds are of great interest due to their prevalence in biologically active molecules. An efficient, scalable process has been developed for the synthesis of piperidin-4-yl-carbamates, which are important building blocks for many active pharmaceutical ingredients. researchgate.net This synthesis starts from 1-benzylpiperidin-4-one and proceeds through reductive amination, demonstrating a viable industrial route to functionalized piperidines. researchgate.net The use of such piperidinyl compounds is crucial for creating drugs with improved pharmacological profiles.

Role in Medicinal Chemistry

In medicinal chemistry, the this compound scaffold is highly valued. The piperidine ring is a common feature in many approved drugs, often serving to improve physicochemical properties such as solubility and basicity, which can enhance bioavailability. The specific substitution pattern of this compound provides a three-dimensional structure that can be exploited to achieve specific interactions with biological targets.

Design and Synthesis of Novel Drug Candidates

The this compound framework is integral to the design and synthesis of new therapeutic agents across various disease areas. Researchers have utilized the 4-substituted piperidine motif to develop novel compounds with potential therapeutic applications.

For example, a series of N-(piperidin-4-yl)benzamide derivatives were designed and synthesized as potential antitumor agents that activate hypoxia-inducible factor 1 (HIF-1) pathways. Similarly, small molecule agonists based on a 4-phenyl piperidine scaffold have been designed to target the mu-opioid receptor, building on the therapeutic potential of existing drugs. In another area, the synthesis of 1,3,5-triazine (B166579) derivatives as inhibitors of the anaplastic lymphoma kinase (ALK) for cancer treatment involved the use of functionalized piperidines as key synthetic components. These examples underscore the adaptability of the piperidine core in generating diverse libraries of compounds for drug discovery programs.

Structure-Activity Relationship (SAR) Studies on this compound Scaffolds

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how chemical modifications to a lead scaffold affect its biological activity. The this compound scaffold has been the subject of such investigations to optimize potency and selectivity for various biological targets.

One notable SAR study focused on a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as inhibitors of the presynaptic choline (B1196258) transporter (CHT). The research explored how changes to both the amide portion of the molecule and the substituents on the piperidine ring influenced inhibitory activity. This iterative process led to the discovery of ML352, a potent and selective CHT inhibitor with a drug-like scaffold.

Key findings from these studies revealed that:

Benzylic heteroaromatic amide moieties were generally the most potent.

The 3-(piperidin-4-yl)oxy linkage was favored over other ether chains.

Modifications to the piperidine ring itself had a significant impact on activity. While the 4-isopropylpiperidine (B35371) ether was effective, replacing it with cyclohexyl or cyclopentyl groups resulted in inactive compounds.

Another SAR study on N-(piperidin-4-yl)benzamide derivatives for antitumor activity found that the nature and position of substituents on an attached phenyl ring were critical. The presence of a chlorine or hydroxyl group at the para-position of the phenyl ring significantly enhanced antitumor activity against several cancer cell lines.

Table 1: SAR Findings for Piperidine-Based Compounds

| Parent Scaffold | Compound | Modification | Target/Assay | Result/Activity | Reference |

| N-(piperidin-4-yl)benzamide | 5h | p-chloro on phenyl ring | Antitumor (HepG2 cells) | IC₅₀ = 2.57 µM | |

| N-(piperidin-4-yl)benzamide | 5k | p-hydroxyl on phenyl ring | Antitumor (HepG2 cells) | Less active than 5h | |

| 3-(piperidin-4-yl)oxy benzamide | 10m (ML352) | 4-isopropylpiperidine | Choline Transporter (CHT) | Potent noncompetitive inhibitor | |

| 3-(piperidin-4-yl)oxy benzamide | 10o | Cyclohexyl instead of piperidine | Choline Transporter (CHT) | Inactive | |

| 3-(piperidin-4-yl)oxy benzamide | 10p | Cyclopentyl instead of piperidine | Choline Transporter (CHT) | Inactive |

Ligand Design and Target Interaction Analysis

The structural characteristics of this compound make it an excellent starting point for ligand design. The defined stereochemistry and conformational rigidity of the piperidine ring help to reduce the entropic penalty upon binding to a biological target, while the attached functional groups provide vectors for establishing key interactions such as hydrogen bonds or for linking to other molecular fragments.

In the development of inhibitors for human equilibrative nucleoside transporters (ENTs), a series of analogues were synthesized and tested, revealing the importance of specific substitutions on the piperidine-containing scaffold for inhibitory activity and selectivity between ENT1 and ENT2. Molecular docking analyses are often employed in such studies to visualize how the designed ligands fit into the target's binding site and to rationalize the observed SAR. For instance, computational modeling was used to guide SAR studies on 1,3,5-triazine derivatives, helping to understand how different structural components contributed to binding and inhibition. This synergy between synthetic chemistry and computational analysis is crucial for modern drug design, allowing for more rational and efficient optimization of lead compounds based on the this compound scaffold.

In Vitro and In Silico Biological Activity Studies

The this compound moiety serves as a versatile scaffold for the development of novel therapeutic agents. Its derivatives have been investigated for their potential to interact with various biological targets, leading to the discovery of compounds with promising activities in a range of disease areas.

Evaluation as a Serotonin (B10506) Transporter (SERT) Inhibitor Analog

The serotonin transporter (SERT) is a critical target in the treatment of depression and other mood disorders. Selective serotonin reuptake inhibitors (SSRIs) are a major class of antidepressants that function by blocking SERT. The piperidine ring is a common feature in many SERT inhibitors. While direct studies evaluating this compound as a SERT inhibitor are not prominent in the literature, its structural features are relevant to the design of such agents. For instance, research into novel antidepressants has explored lactam-fused chroman compounds with dual affinity for the 5-HT1A receptor and SERT, highlighting the importance of the amine-containing cyclic moieties in achieving desired pharmacological profiles. nih.gov The synthesis of complex molecules like vortioxetine, a bis-aryl-sulfanyl amine that acts as a SERT inhibitor, often involves piperazine, a related heterocyclic amine. nih.gov The core structure of this compound, with its defined stereochemistry and potential for substitution, makes it a plausible starting point for the synthesis of novel SERT inhibitor analogs.

Exploration in Anticancer Research

The piperidine scaffold is present in numerous anticancer agents, and derivatives of this compound have been explored in this context. researchgate.netresearchgate.net A notable application is in the development of Proteolysis Targeting Chimeras (PROTACs), which are novel therapeutic modalities designed to degrade specific proteins implicated in cancer. In a recent study aimed at developing an orally bioavailable PROTAC to degrade the androgen receptor for the treatment of castration-resistant prostate cancer, 4-hydroxymethylpiperidine was utilized as a component of the linker connecting the androgen receptor-binding moiety to the E3 ligase-recruiting element. acs.org This highlights the utility of the 4-hydroxymethylpiperidine scaffold in constructing these complex bifunctional molecules.

Furthermore, the broader class of piperidine derivatives has shown significant potential in anticancer research. For example, piperidine amide derivatives have demonstrated remarkable antitumor activity. nih.gov Structure-activity relationship (SAR) studies on various substituted piperidines have been conducted to optimize their cytotoxic effects against different cancer cell lines, such as A549 lung cancer cells. researchgate.netresearchgate.net While direct testing of this compound may be limited, its role as a building block for more complex and potent anticancer compounds is an active area of investigation.

Applications in Neurological Disorders Research

The development of treatments for neurodegenerative diseases like Alzheimer's disease (AD) is a major challenge in medicinal chemistry. The multifactorial nature of AD has led to the design of multi-target directed ligands (MTDLs) that can interact with several key pathological pathways. In this context, derivatives of this compound have shown promise.

A study focused on the design of novel MTDLs for AD reported the synthesis and biological evaluation of 4-hydroxymethyl-piperidinyl-N-benzyl-acylarylhydrazone hybrids. One of these compounds, PQM-181 (5k), exhibited a balanced and selective non-competitive inhibition of acetylcholinesterase (AChE), an important enzyme in AD pathology. nih.gov Beyond AChE inhibition, this compound also demonstrated antioxidant properties and neuroprotective effects against toxicity induced by amyloid-beta peptides, a hallmark of AD. nih.gov These findings underscore the potential of the (4-hydroxymethyl-piperidine) scaffold in the development of multifunctional drug candidates for complex neurological disorders.

| Compound | AChE Inhibition (IC50) | Antioxidant Activity (IC50) | Neuroprotective Effects | Reference |

| PQM-181 (5k) | 5.9 µM | 7.45 µM | Protection against t-BOOH and OAβ1-42 induced neurotoxicity | nih.gov |

Other Pharmacological Activities (e.g., Opioid Receptor Properties)

The piperidine ring is a core structural element of many opioid receptor ligands, including the potent analgesic fentanyl and its analogs, which are based on a 4-anilidopiperidine scaffold. nih.gov Research into the structure-activity relationships of piperidine derivatives has led to the discovery of compounds with varying affinities and activities at different opioid receptor subtypes (μ, δ, and κ).

While direct studies on the opioid receptor properties of this compound are not extensively documented, research on structurally related compounds provides valuable insights. For example, a series of 4-[2-(aminomethyl)phenyl]-1-[bis(2-chlorophenyl)methyl]-4-hydroxypiperidine analogs have been identified as high-affinity nociceptin (B549756) receptor ligands, which are related to opioid receptors. nih.gov Furthermore, molecular modeling studies of fentanyl derivatives binding to the μ-opioid receptor have highlighted the importance of specific residues within the receptor that interact with the piperidine ring. nih.gov These findings suggest that the 4-hydroxymethyl-4-methylpiperidine scaffold could be a valuable starting point for the design of novel opioid receptor modulators with potentially unique pharmacological profiles.

| Compound Class | Target Receptor | Key Structural Feature | Reference |

| 4-Anilidopiperidines | Opioid Receptors (primarily μ) | Piperidine ring with anilino and N-acyl groups | nih.gov |

| 4-Hydroxy-4-phenylpiperidines | Nociceptin Receptor | 4-hydroxy-4-phenylpiperidine core | nih.gov |

Use as a Chiral Auxiliary or Ligand in Catalysis

The development of chiral ligands for asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the enantioselective production of chiral molecules. While the inherent chirality of many piperidine derivatives makes them attractive candidates for this purpose, the specific use of this compound as a chiral auxiliary or ligand is not well-documented in the scientific literature. General research in asymmetric catalysis has explored a wide variety of chiral ligands, including those based on dienes, sulfoxides, and guanidines, to achieve high levels of enantioselectivity in various chemical transformations. nih.govnih.govresearchgate.netnih.govoaepublish.comrsc.org The potential of this compound in this field remains an area for future exploration, where its rigid structure and functional groups could be leveraged in the design of novel chiral catalysts.

Application in Materials Science Research

The unique chemical properties of piperidine derivatives also lend themselves to applications in materials science. A notable example is the use of 4-methylpiperidine (B120128), a close structural relative of this compound, as a reagent for the removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group in solid-phase peptide synthesis (SPPS). researchgate.netscielo.org.mx Studies have shown that 4-methylpiperidine can be an efficient and viable alternative to piperidine, which is a controlled substance in some regions. scielo.org.mx This application is crucial for the synthesis of peptides, which are important biomaterials with a wide range of applications in research and medicine.

More directly related to the N-methylated version of the parent compound, a recent study in the field of fuel cell technology described the use of an ultrathin quaternary ammonia (B1221849) poly(N-methylpiperidine-co-p-terphenyl) (QAPPT) membrane in alkaline polymer electrolyte fuel cells (APEFCs). acs.org This novel polymer material demonstrated excellent performance, contributing to a high power density. This highlights the potential for piperidine-based polymers in the development of advanced materials for energy applications. The bifunctionality of this compound, with its hydroxyl and amine groups, could be exploited for the synthesis of novel polymers with tailored properties for various materials science applications.

Conclusion and Future Directions

Summary of Current Research Landscape

The current research landscape for (4-Methylpiperidin-4-yl)methanol is predominantly centered on its utility as a pivotal intermediate in the synthesis of more complex, therapeutically relevant molecules. The piperidine (B6355638) scaffold is a well-established "privileged structure" in medicinal chemistry, frequently appearing in a wide array of approved drugs and clinical candidates. mdpi.comnih.govencyclopedia.pub The 4-hydroxymethyl-4-methylpiperidine moiety, in particular, is a recognized and valuable building block in contemporary drug discovery programs.

Research has demonstrated the incorporation of 4-hydroxymethylpiperidine derivatives in the development of treatments for neurodegenerative conditions such as Alzheimer's disease. mdpi.comnih.govnih.gov Specifically, esters derived from N-methyl-4-hydroxypiperidine serve as radioligands in Positron Emission Tomography (PET) to visualize and quantify acetylcholinesterase (AChE) activity within the brain, an important biomarker in both Alzheimer's and Parkinson's disease. nih.govnih.gov

Furthermore, the 4-hydroxymethyl-4-methylpiperidine scaffold is being integrated into the design of innovative therapeutic agents. It has been utilized in the development of molecules targeting the androgen receptor for the treatment of prostate cancer and is a component in the burgeoning field of Proteolysis-Targeting Chimeras (PROTACs). The broader phenylpiperidine framework, to which this compound is structurally related, forms the foundation of a major class of opioid analgesics, including fentanyl and its analogues. nih.govwikipedia.org

Emerging Synthetic Methodologies and Technologies

The synthesis of highly functionalized piperidines, encompassing structures akin to this compound, is a dynamic field of chemical research, with a strong emphasis on creating more efficient, sustainable, and scalable synthetic routes.

A notable emerging technology is flow electrochemistry . nih.govnih.gov Recent studies have detailed the synthesis of 2-substituted N-(methyl-d)piperidines through a highly efficient and scalable anodic methoxylation of N-formylpiperidine conducted in an undivided microfluidic electrolysis cell. nih.govnih.gov This innovative approach facilitates the on-demand synthesis of crucial intermediates with high yields and significantly reduced reaction times, while obviating the need for traditional chemical oxidants. nih.gov The principles of this technology could be adapted for the synthesis of this compound and its derivatives, presenting a greener and more efficient alternative to conventional batch processing.

Another area of significant advancement is catalytic hydrogenation . The production of 4-methylpiperidine (B120128) from 4-methylpyridine (B42270) using sophisticated ruthenium and platinum-based catalysts has been well-documented. guidechem.com This underscores the viability of catalytic pathways for constructing the core piperidine heterocycle. Moreover, fundamental research into the catalytic hydrogenation of formamide (B127407) intermediates to yield methanol (B129727) and amines provides valuable mechanistic insights that can be applied to the synthesis of functionalized piperidines. mdpi.com The development of novel catalytic systems, such as Pd@Zn core-shell catalysts for low-pressure methanol synthesis via CO2 hydrogenation, signals a move towards more sustainable chemical manufacturing processes that could be harnessed for the production of building blocks like this compound. researchgate.net

These burgeoning methodologies signify a paradigm shift towards more precise, efficient, and environmentally conscious methods for the production of complex piperidine derivatives.

Untapped Therapeutic and Material Applications

Despite its current utility, the full potential of the this compound scaffold in both therapeutic and material science applications is far from being fully realized.

Therapeutic Applications:

The distinct structural elements of this compound—a tertiary amine, a quaternary carbon center, and a primary alcohol—present substantial opportunities for the rational design of novel therapeutic agents.

Neurodegenerative Diseases: Moving beyond its current role in diagnostic imaging, the core structure of this compound could be elaborated to create novel inhibitors of enzymes implicated in neurodegeneration, such as beta-secretase 1 (BACE1) or glycogen (B147801) synthase kinase 3 beta (GSK-3β). The strategic placement of the 4-methyl group could facilitate critical binding interactions within the active sites of these enzymes.

Oncology: The incorporation of the 4-hydroxymethylpiperidine moiety into PROTACs represents a promising avenue for cancer therapy. This scaffold can be further explored as a versatile linker component in the design of degraders for other high-value oncology targets. The inherent rigidity and specific vectorial projection of the hydroxymethyl group can be leveraged to optimize the formation of the crucial ternary complex involving the target protein, an E3 ligase, and the PROTAC molecule.

Pain Management: Considering the prevalence of the phenylpiperidine scaffold in opioid analgesics, there is a significant opportunity to develop novel, non-addictive pain medications. This could be achieved by modifying the this compound structure to target alternative pain-related receptors, such as the nociceptin (B549756) receptor. wikipedia.org

Infectious Diseases: The piperidine ring is a frequent motif in a variety of antimicrobial agents. semanticscholar.org The this compound scaffold could serve as a starting point for the synthesis of new derivatives with potential antibacterial or antifungal properties.

Material Applications:

The application of this compound in the field of materials science is a largely unexplored frontier with considerable potential.

Bioactive Polymers and Films: The primary alcohol functionality of this compound can be utilized for polymerization or for grafting onto existing polymer backbones to create novel functional materials. For example, it could be integrated into polymers designed for drug delivery systems, where the piperidine moiety could enhance bioavailability or introduce a pH-responsive element for controlled therapeutic release. nih.gov Research on piperazine-based antimicrobial polymers has shown that the inclusion of such heterocyclic structures can confer contact-killing antimicrobial properties to the material, a concept that could be extended to polymers containing the this compound scaffold. rsc.orgresearchgate.net

Functional Coatings: The known ability of certain piperidine derivatives to act as anti-corrosive agents for iron could be harnessed by incorporating this compound into protective coatings. chemicalbook.comfishersci.co.uk The nitrogen atom of the piperidine ring could coordinate with the metal surface, thereby forming a protective barrier against corrosion.

Catalysis: The tertiary amine within the piperidine ring possesses basic properties and could function as a catalyst in various organic reactions. By immobilizing this compound onto a solid support, it would be possible to create a recyclable, heterogeneous catalyst, contributing to more sustainable chemical processes.

Interdisciplinary Research Opportunities

The multifaceted potential of this compound opens up a wealth of opportunities for interdisciplinary research, creating a nexus between chemistry, biology, and materials science.

Chemical Biology: A significant interdisciplinary opportunity lies in the development of novel molecular probes based on the this compound scaffold for the interrogation of biological systems. For instance, the attachment of a fluorescent reporter to the molecule would enable the visualization of its cellular uptake and distribution, offering crucial insights into its mechanism of action. The synthesis of isotopically labeled analogues, for example with deuterium, can facilitate nuclear magnetic resonance (NMR) studies to probe molecular interactions and dynamics in greater detail. nih.govnih.gov

Biomaterials Engineering: Collaborative efforts between synthetic chemists and biomaterials engineers could pave the way for the creation of innovative "smart" materials. For example, the incorporation of this compound into hydrogels could lead to materials that exhibit responsiveness to changes in pH or temperature, rendering them suitable for advanced applications in tissue engineering and regenerative medicine. The development of piperidine-based bioactive films for drug delivery serves as a prime example of such a synergistic collaboration. nih.gov

Computational Chemistry and Drug Design: The application of computational modeling can significantly accelerate the discovery of new uses for this compound. Molecular docking simulations can predict the binding affinity and orientation of its derivatives to a wide range of biological targets, thereby guiding the rational design and synthesis of more potent and selective therapeutic agents. mdpi.com In a similar vein, computational methods can be employed to predict the physical and chemical properties of polymers and other materials that incorporate this scaffold, aiding in the design of new functional materials with desired characteristics.

Sustainable Chemistry and Engineering: The development of green and sustainable synthetic routes to this compound and its derivatives, for instance through the implementation of flow chemistry and catalytic hydrogenation using renewable feedstocks, presents a major interdisciplinary challenge. nih.govguidechem.comresearchgate.net Addressing this challenge will necessitate close collaboration between organic chemists, chemical engineers, and experts in catalysis to design, optimize, and scale up these environmentally benign processes.

常见问题

Basic Questions

Q. What are the common synthetic routes for (4-Methylpiperidin-4-yl)methanol, and how do reaction conditions influence yield and purity?

- Methodology : The synthesis typically involves alkylation of piperidine derivatives. For example, introducing the methyl group at the 4-position can be achieved via alkylation with methyl iodide or similar reagents under basic conditions (e.g., sodium hydride or potassium carbonate). Subsequent oxidation or reduction steps may introduce the hydroxymethyl group.

- Key Factors :

- Temperature : Elevated temperatures (50–80°C) improve reaction kinetics but may increase side products.

- Catalysts : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhances alkylation efficiency.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization improves purity.

- Data : Typical yields range from 60–85% depending on solvent polarity and base strength .

Q. How is the structural characterization of this compound performed, and what spectral data are indicative of its conformation?

- Techniques :

- NMR : H NMR shows distinct peaks for the methyl group (δ 1.2–1.4 ppm, singlet) and hydroxymethyl protons (δ 3.4–3.6 ppm, broad). C NMR confirms the quaternary carbon at the 4-position (δ 45–50 ppm) .

- XRD : Single-crystal X-ray diffraction (using SHELX software) reveals the chair conformation of the piperidine ring and spatial orientation of substituents .

- MS : Molecular ion peak [M+H] at m/z 144.2 (calculated for CHNO).

Advanced Research Questions

Q. What strategies optimize the stereoselective synthesis of this compound derivatives, particularly for chiral analogs?

- Chiral Resolution : Use of chiral auxiliaries (e.g., Evans’ oxazolidinones) or enantioselective catalysis (e.g., Jacobsen’s catalysts) to control stereochemistry at the 4-position .

- Dynamic Resolution : Kinetic resolution during crystallization or enzymatic catalysis (lipases) to separate enantiomers.

- Case Study : A 2023 study achieved 92% enantiomeric excess (ee) using a chiral palladium complex, though scalability remains a challenge .

Q. How do computational models (e.g., DFT, molecular docking) predict the reactivity and biological interactions of this compound?

- DFT Studies : Predict frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. For example, the hydroxymethyl group shows high electron density, favoring hydrogen bonding in biological systems .

- Docking Simulations : AutoDock Vina predicts moderate binding affinity (ΔG ≈ -7.2 kcal/mol) with serotonin receptors, suggesting CNS activity. Limitations include solvation effects and force field inaccuracies .

Q. What contradictions exist in reported biological activities of this compound analogs, and how can they be resolved?

- Contradictions : Some studies report anti-inflammatory activity (IC ≈ 10 μM), while others show no effect. This may arise from differences in assay conditions (e.g., cell lines, endotoxin levels).

- Resolution : Standardize assays (e.g., LPS-induced RAW264.7 macrophages) and validate via orthogonal methods (ELISA, qPCR) .

Q. How does the steric and electronic environment of the 4-methyl group influence the compound’s reactivity in substitution reactions?

- Steric Effects : The 4-methyl group hinders axial nucleophilic attack, favoring equatorial substitution (e.g., SN2 reactions with alkyl halides).

- Electronic Effects : Methyl donation slightly increases ring basicity (pK ≈ 8.5 vs. 7.9 for unsubstituted piperidine), altering protonation states in catalytic reactions .

Q. What advanced techniques are used to analyze degradation pathways and stability of this compound under varying pH and temperature?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。